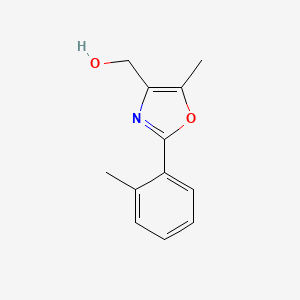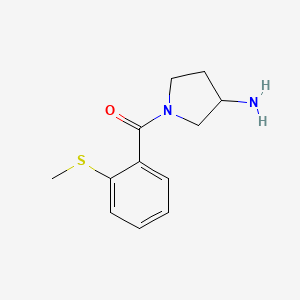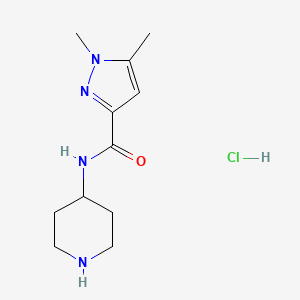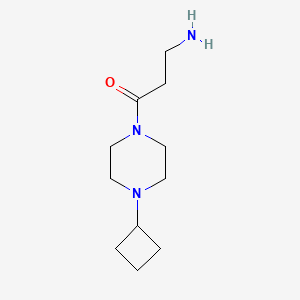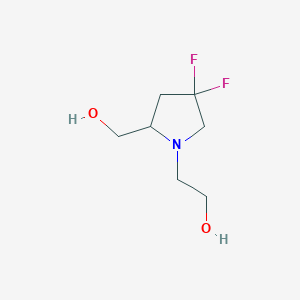
1-(2-Hidroxietil)-4,4-difluoro-2-(hidroximetil)pirrolidina
Descripción general
Descripción
The compound “2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol” is a type of organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The presence of the difluoro group and the hydroxymethyl group suggests that this compound might have interesting chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los anillos de pirrolidina se utilizan comúnmente en química medicinal para desarrollar compuestos para tratar enfermedades humanas. Son valorados por su influencia en la actividad biológica de las moléculas debido a sus factores estéricos y parámetros fisicoquímicos .
Potencial terapéutico
La pirrolidina y sus análogos han mostrado potencial terapéutico en diversas áreas como el tratamiento anticancerígeno, antiinflamatorio, antiviral y antituberculoso .
Enfermedades autoinmunitarias
Algunos derivados de la pirrolidina se han investigado como agonistas inversos del receptor huérfano relacionado con el ácido retinoico γ (RORγt), que participa en enfermedades autoinmunitarias .
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific biological activity of the compound, which is currently unknown.
Mode of action
The mode of action would depend on the compound’s specific biological activity and its target. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. For instance, the presence of the pyrrolidine ring could influence these properties .
Análisis Bioquímico
Biochemical Properties
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its unique structure. The pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound interacts with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, it has been shown to bind selectively to certain enantioselective proteins, influencing their biological activity . The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, enhancing its binding affinity and specificity.
Cellular Effects
The effects of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of proteins involved in detoxification and clearance of foreign substances, such as pregnane X receptor . Additionally, the compound’s interaction with cell surface receptors can alter signal transduction pathways, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that inhibit or activate enzyme activity. The fluorine atoms in the compound enhance its binding interactions by increasing the molecule’s lipophilicity and stability . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The hydroxymethyl group can undergo oxidation or reduction reactions, leading to the formation of new compounds with distinct biological activities . These metabolic transformations can affect the compound’s overall activity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, affecting protein folding and energy metabolism.
Propiedades
IUPAC Name |
2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c8-7(9)3-6(4-12)10(5-7)1-2-11/h6,11-12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBPQRRGHHQIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


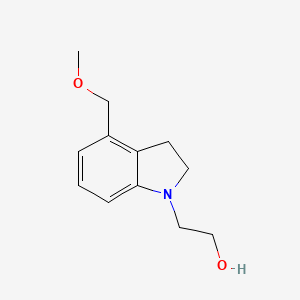
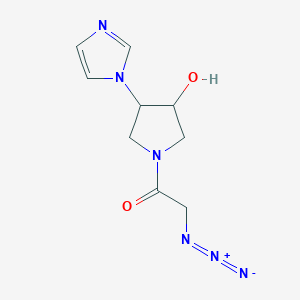

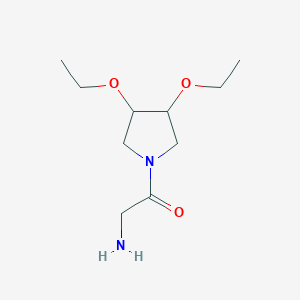
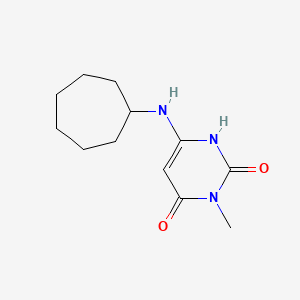
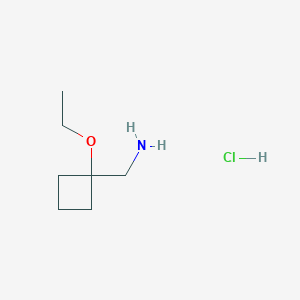

![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)
![6-Methyl-4-propoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478314.png)

